molecular formula C9H8Cl6NP B5243793 N-[bis(trichloromethyl)phosphanyl]-N-methylaniline

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline

Cat. No.: B5243793
M. Wt: 373.8 g/mol
InChI Key: QUISMZFZZJHVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(trichloromethyl)phosphanyl]-N-methylaniline typically involves the reaction of trichloromethylphosphine with N-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cl}_3\text{P} + \text{N-methylaniline} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-[bis(trichloromethyl)phosphanyl]-N-methylaniline involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic species. The trichloromethyl groups can also undergo substitution reactions, leading to the formation of new compounds with different properties. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Triphosgene: A similar compound with the formula OC(OCCl3)2, used as a solid substitute for phosgene.

    Diphosgene: Another related compound, which is a liquid form of phosgene.

Uniqueness

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline is unique due to the presence of both a phosphanyl group and trichloromethyl groups attached to an aniline moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.

Properties

IUPAC Name

N-[bis(trichloromethyl)phosphanyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl6NP/c1-16(7-5-3-2-4-6-7)17(8(10,11)12)9(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUISMZFZZJHVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)P(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.